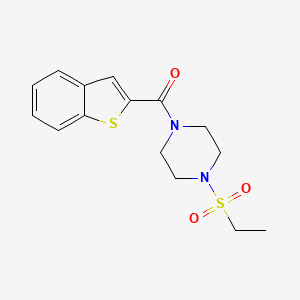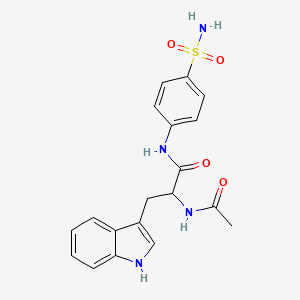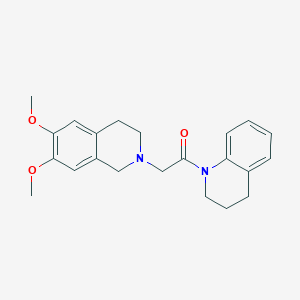
4-N-(1,3-benzothiazol-2-ylmethyl)morpholine-2,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-(1,3-benzothiazol-2-ylmethyl)morpholine-2,4-dicarboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BML-210 and is a member of the benzothiazole family of compounds. BML-210 has been shown to possess a range of biochemical and physiological effects, which make it a valuable tool for researchers.
作用機序
The mechanism of action of BML-210 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in tumor growth and proliferation. Specifically, BML-210 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, BML-210 has been shown to possess a range of other biochemical and physiological effects. For example, BML-210 has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the immune response. BML-210 has also been shown to possess neuroprotective properties and has been used to prevent neuronal cell death in vitro.
実験室実験の利点と制限
One of the major advantages of using BML-210 in scientific research is its specificity. BML-210 has been shown to selectively inhibit the activity of HDACs, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using BML-210 is its relatively low potency compared to other HDAC inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.
将来の方向性
There are several potential future directions for research involving BML-210. One area of interest is in the development of more potent analogs of BML-210 that could be used in cancer therapy. Another potential direction is in the study of the role of HDACs in neurodegenerative diseases, such as Alzheimer's disease. BML-210 could be a valuable tool for studying the potential therapeutic effects of HDAC inhibition in these diseases. Additionally, further research is needed to fully understand the mechanism of action of BML-210 and its potential applications in scientific research.
合成法
The synthesis of BML-210 involves the reaction of 2-aminobenzothiazole with morpholine-2,4-dicarboxylic acid anhydride in the presence of a suitable solvent and catalyst. The resulting product is then purified using various chromatography techniques to obtain the final compound.
科学的研究の応用
BML-210 has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of cancer biology. BML-210 has been shown to possess anti-tumor properties and has been used to inhibit the growth of various cancer cell lines in vitro.
特性
IUPAC Name |
4-N-(1,3-benzothiazol-2-ylmethyl)morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c15-13(19)10-8-18(5-6-21-10)14(20)16-7-12-17-9-3-1-2-4-11(9)22-12/h1-4,10H,5-8H2,(H2,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINKBKXNNQRJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=NC3=CC=CC=C3S2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B7543055.png)

![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
![4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)
![1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7543071.png)
![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone](/img/structure/B7543084.png)

![4-N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543095.png)

![3,11-Bis(4-fluorophenyl)-15-methyl-2,4,10,12-tetraoxadispiro[5.1.58.36]hexadecan-7-one](/img/structure/B7543099.png)
![4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543116.png)
![2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7543126.png)
![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B7543129.png)
